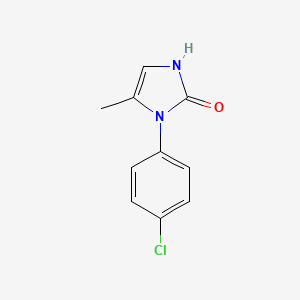

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

描述

1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS: 14058-91-4) is a heterocyclic compound featuring a substituted imidazolone core. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol . The structure comprises a 2-imidazolone ring fused with a dihydro group, substituted at the 1-position by a 4-chlorophenyl moiety and at the 5-position by a methyl group. This compound is listed in chemical catalogs as a research chemical, though it is currently marked as "discontinued" in commercial suppliers’ inventories . Its applications are likely in medicinal chemistry or materials science, given the prevalence of imidazolone derivatives in drug discovery and catalysis.

属性

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQAVWFWSKZTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195945 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14058-91-4 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14058-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities. These compounds interact with specific targets in the parasites Leishmania and Plasmodium, inhibiting their growth and survival.

Mode of Action

Related compounds such as paclobutrazol have been shown to mediate their effects by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck). This results in changes in plant growth and development.

Biochemical Pathways

Compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level. When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid.

Pharmacokinetics

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to have good absorption, metabolism, and excretion properties, and is predicted to cross the blood-brain barrier.

Result of Action

Similar compounds such as pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities. For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.

生化分析

Biochemical Properties

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase. These interactions help in reducing reactive oxygen species (ROS) levels and enhancing the antioxidant defense system. Additionally, it may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system. This compound may also affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with enzymes such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress. Additionally, it may inhibit or activate other enzymes involved in metabolic pathways, leading to changes in cellular metabolism and function. The compound’s effects on gene expression are likely mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound may lead to sustained changes in cellular function, such as enhanced antioxidant defense and altered metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and improve cellular function. At high doses, it may cause toxic or adverse effects, such as cellular damage and impaired function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione peroxidase and catalase, which play crucial roles in reducing ROS levels and protecting cells from oxidative damage. The compound may also affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution may be influenced by its physicochemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall impact on cellular function. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria may affect cellular metabolism and energy production.

生物活性

1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, commonly referred to as compound 1, is an imidazole derivative with significant potential in pharmacological applications. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains.

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 14058-91-4

Biological Activity Overview

The biological activity of compound 1 has been explored in various studies, revealing its potential as an anticancer agent and its efficacy against certain bacterial strains.

Anticancer Activity

Research indicates that compound 1 exhibits cytotoxic effects on cancer cell lines, particularly HeLa cells. The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest.

Key Findings:

- IC50 Values : The IC50 value for compound 1 against HeLa cells is reported at approximately 11 µM, indicating potent cytotoxicity .

- Apoptosis Induction : Flow cytometric analysis demonstrated that treatment with compound 1 increases the early apoptotic population of HeLa cells in a concentration-dependent manner. Significant apoptosis was observed at concentrations starting from 5 µM after 24 hours of treatment .

- Caspase Activation : Compound 1 was shown to induce caspase activity, which is a hallmark of the apoptotic pathway. The increased fluorescence from caspase inhibitor binding indicates enhanced caspase activity in treated cells .

Antimicrobial Activity

Compound 1 also exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentration (MIC) : While specific MIC values for compound 1 were not detailed in the available literature, related compounds with similar structures have shown promising antibacterial activity .

Case Studies

Several studies have focused on the biological implications of imidazole derivatives, including compound 1:

- Study on Apoptosis Mechanisms :

- Antimicrobial Properties Investigation :

Summary Table of Biological Activities

科学研究应用

Biological Activities

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analyses indicate that modifications to the imidazole ring can enhance its antitumor activity. Notably, derivatives of this compound have shown effectiveness against cervical and bladder cancer cell lines, with some inducing apoptosis in treated cells .

Antimicrobial Activity

The compound exhibits antimicrobial properties as well. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .

Case Study 1: Antitumor Activity

In a study published in Molecules, researchers synthesized several imidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating a promising lead for further development .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | SISO (Cervical) | 12.5 | Apoptosis induction |

| Derivative X | RT-112 (Bladder) | 8.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against various pathogens. Results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. The study suggested that modifications to the side chains could further enhance its antimicrobial profile .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, halogenation, or core modifications.

Halogen-Substituted Analogs

1-(4-Bromophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CID 97755961) Molecular Formula: C₁₀H₉BrN₂O Structural Differences: The chlorine atom at the para position is replaced with bromine. Impact: Bromine’s larger atomic radius (1.85 Å vs. The molecular weight increases to 253.10 g/mol, which may influence pharmacokinetic properties . Synthesis: Not explicitly detailed in evidence, but halogenation strategies analogous to those in (using SOCl₂ or PBr₃) could apply.

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole Molecular Formula: C₁₅H₈Cl₃F₂N₂ Structural Differences: Additional Cl and F substituents on the imidazole and phenyl rings. The compound was synthesized via silica gel chromatography (hexanes/EtOAc), yielding 5% .

Heterocyclic and Functionalized Analogs

1-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-imidazol-2-one Molecular Formula: C₈H₆BrN₃O Structural Differences: Replacement of the chlorophenyl group with a bromopyridinyl moiety. This compound was synthesized using benzil and aldehydes in ethanol under reflux .

4-(4-Methanesulfinylbenzoyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

- Molecular Formula : C₁₂H₁₂N₂O₂S

- Structural Differences : A sulfinylbenzoyl group replaces the chlorophenyl ring.

- Impact : The sulfinyl group introduces chirality and polarizability, which could influence metabolic stability or enzyme inhibition .

Alkyl- and Aryl-Substituted Derivatives

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Molecular Formula: C₂₀H₂₂N₂O₃S Structural Differences: Bulky benzenesulfonyl and ethyl groups increase steric hindrance. Impact: Higher molecular weight (370.47 g/mol) reduces solubility in aqueous media, favoring organic solvents. This derivative was recrystallized from ethanol .

1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride Molecular Formula: C₁₂H₁₅ClN₃O Structural Differences: An aminomethyl group introduces a protonatable amine. Impact: Enhanced water solubility due to the hydrochloride salt formation, making it suitable for biological assays .

常见问题

Q. Basic Research Focus

- Spectroscopy : ¹H/¹³C NMR is essential for confirming substituent positions. The imidazolone proton (N–H) appears as a broad singlet near δ 10–12 ppm, while the methyl group at C5 resonates as a singlet at δ 2.1–2.3 ppm. IR spectroscopy confirms the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX/ORTEP software resolves bond lengths and angles. For example, the C=O bond in the imidazolone ring is typically 1.22–1.24 Å, and the dihedral angle between the chlorophenyl and imidazolone rings ranges from 15–25°, influencing planar stability .

How can researchers resolve contradictions in spectral data or crystallographic parameters across studies?

Advanced Research Focus

Discrepancies often arise from polymorphic variations or solvent effects in crystallography. For example, C–H⋯S or π–π stacking interactions may alter unit cell parameters . To address this:

- Compare data with high-resolution structures in the Cambridge Structural Database (CSD).

- Validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals .

- Reproduce synthesis and crystallization under controlled conditions (e.g., slow evaporation vs. diffusion methods) to isolate dominant polymorphs .

What strategies optimize the synthesis of spiro-fused derivatives of this compound for structure-activity relationship (SAR) studies?

Advanced Research Focus

Spiro-fused analogs can be synthesized via [3+2] cycloadditions or Michael additions. Key considerations:

- Catalyst Selection : Use chiral bases (e.g., L-proline) to induce stereoselectivity in spiro-center formation.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance electrophilicity at the imidazolone carbonyl, facilitating nucleophilic attack.

- Microwave Assistance : Reduces reaction time (10–30 min vs. 12–24 h) and improves yields by 10–15% .

How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?

Q. Advanced Research Focus

- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The imidazolone carbonyl (C=O) is a reactive site for nucleophilic addition due to high electrophilicity .

- Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. The 4-chlorophenyl group often occupies hydrophobic pockets, while the imidazolone ring forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding interactions .

What are the challenges in analyzing regioselectivity during functionalization of the imidazolone ring?

Advanced Research Focus

Functionalization at C4 vs. C5 positions is influenced by steric and electronic factors:

- Electrophilic Substitution : C4 is more reactive due to conjugation with the carbonyl group. Halogenation (e.g., bromine in acetic acid) favors C4 over C5 by a 3:1 ratio .

- Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) target the carbonyl carbon, leading to ring-opening unless sterically hindered by the 5-methyl group .

- Monitoring Tools : Use LC-MS to track intermediates and HRMS to confirm regioselective products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。